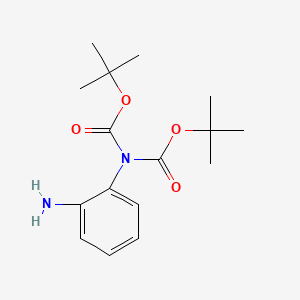

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

Description

BenchChem offers high-quality N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJICXVCMEYAGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590463 | |

| Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452077-13-3 | |

| Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine

Abstract

The protection of amino groups is a foundational strategy in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its ease of installation, stability under a variety of reaction conditions, and facile cleavage under mild acidic conditions. This guide provides a comprehensive technical overview of the synthesis of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine, a key building block in the synthesis of various heterocyclic compounds and ligands. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical aspects of reaction optimization, purification, and characterization.

Introduction: The Strategic Importance of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine

N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. The strategic placement of the two Boc-protected amino groups on an aromatic ring allows for selective functionalization at other positions of the benzene ring or subsequent deprotection and cyclization reactions to form valuable heterocyclic scaffolds, such as benzimidazoles and quinoxalines. These structural motifs are prevalent in many biologically active compounds and functional materials.

The Boc protecting group, a carbamate, effectively masks the nucleophilicity and basicity of the primary amino groups of benzene-1,2-diamine.[1] This protection is robust enough to withstand many reagents used in organic synthesis, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other sensitive functional groups.[1][2] This "orthogonality" is a key principle in multi-step synthesis, allowing for a planned and controlled construction of complex molecules.[3]

Mechanistic Rationale: The Acylation of Amines with Di-tert-butyl Dicarbonate

The synthesis of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine is achieved through the N-acylation of benzene-1,2-diamine with di-tert-butyl dicarbonate ((Boc)₂O).[4] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the (Boc)₂O.[2] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the expulsion of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products of carbon dioxide and tert-butanol.[2]

The reaction is typically facilitated by the presence of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.[5] For the di-protection of benzene-1,2-diamine, a sufficient stoichiometry of both (Boc)₂O and the base is critical to ensure the reaction proceeds to completion for both amino groups.

Caption: Reaction pathway for the di-Boc protection of benzene-1,2-diamine.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Benzene-1,2-diamine | C₆H₈N₂ | 108.14 | 1.0 eq | >98% |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 2.2 eq | >97% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.5 eq | >99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Solvent |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | For workup | Reagent |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | For workup | Reagent |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | For workup | Reagent |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | For drying | Reagent |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzene-1,2-diamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (2.5 equivalents) to the solution and stir for 5 minutes.[4]

-

Addition of (Boc)₂O: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine as a white to off-white solid.

Characterization and Data Analysis

The identity and purity of the synthesized N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Appearance of a singlet at ~1.5 ppm corresponding to the 18 protons of the two tert-butyl groups. Aromatic protons will appear in the range of 7.2-7.6 ppm. The NH protons will appear as a broad singlet. |

| ¹³C NMR | Signals corresponding to the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbonyl carbon of the carbamate (~153 ppm). Aromatic carbon signals will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product (C₁₆H₂₄N₂O₄, M.W. = 308.37 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibration around 3300-3400 cm⁻¹ and a strong C=O stretching vibration of the carbamate group around 1700-1725 cm⁻¹.[6] |

| Melting Point | A sharp melting point range consistent with a pure compound. |

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Incomplete reaction (presence of starting material or mono-Boc product) | Insufficient (Boc)₂O or base. Low reaction temperature or short reaction time. | Increase the equivalents of (Boc)₂O and base slightly (e.g., to 2.5 eq and 3.0 eq, respectively). Allow the reaction to stir for a longer period (up to 24 hours). Consider gentle heating (e.g., 40 °C) if the reaction is sluggish at room temperature. |

| Formation of side products | Presence of moisture. Impure starting materials. | Use anhydrous solvents and reagents. Ensure starting materials are of high purity. |

| Difficult purification | Close Rf values of the product and impurities on TLC. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or complementary purification method. |

Conclusion

The synthesis of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a robust and reproducible procedure that provides access to a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and diligent monitoring and characterization are paramount to achieving high yields of the pure product. The insights and detailed methodology presented in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and successfully perform this important transformation in their synthetic endeavors.

References

- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014. [URL not available]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Hindawi Publishing Corporation, 2013. [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 1980. [Link]

-

Synthesis of a new dipeptide analogue and its characterization. Scholars Research Library, 2011. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México, 2015. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Selective Mono‐BOC Protection of Diamines. ResearchGate, 2007. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. SciSpace, 2013. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

Sources

An In-Depth Technical Guide to N,N'-bis(tert-butoxycarbonyl)-1,2-phenylenediamine: Synthesis, Characterization, and Pathway to Crystal Structure Analysis

Abstract

This technical guide provides a comprehensive overview of N,N'-bis(tert-butoxycarbonyl)-1,2-phenylenediamine, a key intermediate in synthetic organic chemistry and drug development. In the absence of a publicly available crystal structure, this document focuses on a robust synthesis protocol, detailed characterization methodologies, and a prospective approach to obtaining single crystals suitable for X-ray diffraction analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's preparation and physicochemical properties.

Introduction: Significance and Applications

N,N'-bis(tert-butoxycarbonyl)-1,2-phenylenediamine serves as a valuable building block in the synthesis of a wide range of heterocyclic compounds, ligands for metal catalysis, and pharmacologically active molecules. The tert-butoxycarbonyl (Boc) protecting groups on the diamine functionality allow for controlled, stepwise reactions, making it an essential tool in multi-step organic synthesis. The ortho-disposition of the two protected amine groups on the phenyl ring provides a rigid scaffold that can be exploited to create molecules with specific three-dimensional conformations. A definitive crystal structure would provide invaluable insights into its solid-state conformation, packing, and intermolecular interactions, which are crucial for rational drug design and materials science.

Synthesis of N,N'-bis(tert-butoxycarbonyl)-1,2-phenylenediamine

The synthesis of N,N'-bis(tert-butoxycarbonyl)-1,2-phenylenediamine is typically achieved through the N-protection of 1,2-phenylenediamine using di-tert-butyl dicarbonate (Boc₂O). The following protocol is a well-established and efficient method.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for N,N'-bis(tert-butoxycarbonyl)-1,2-phenylenediamine.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (2.2 to 2.5 equivalents). The use of a slight excess of Boc₂O ensures complete di-protection. The reaction can be catalyzed by the addition of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic amount), although the reaction can proceed without it.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (1,2-phenylenediamine) and the appearance of the product spot.

-

Work-up: Upon completion, wash the reaction mixture with water and brine to remove any water-soluble byproducts and unreacted base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N,N'-bis(tert-butoxycarbonyl)-1,2-phenylenediamine as a solid.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Molecular Formula | C₁₆H₂₄N₂O₄ | - |

| Molecular Weight | 308.38 g/mol | - |

| Melting Point | Not available for the di-protected compound. For mono-protected: 114.0 to 118.0 °C | [2] |

Spectroscopic Data (Expected)

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the 18 protons of the two tert-butyl groups. The aromatic protons should appear as a multiplet in the aromatic region. The N-H protons of the carbamate groups will likely appear as a broad singlet.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum should exhibit a signal for the quaternary carbons of the tert-butyl groups, a signal for the methyl carbons of the tert-butyl groups, and signals for the aromatic carbons. The carbonyl carbons of the Boc groups will also be present at a characteristic downfield shift.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate group (around 3300-3400 cm⁻¹), C=O stretching of the carbamate group (around 1700-1750 cm⁻¹), and C-N stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns corresponding to the loss of the Boc group or parts of it are also expected.

Pathway to Crystal Structure Determination

A single-crystal X-ray diffraction study would provide unambiguous proof of the molecular structure and reveal its packing in the solid state. The following section outlines a systematic approach to obtaining single crystals of N,N'-bis(tert-butoxycarbonyl)-1,2-phenylenediamine.

Crystallization Workflow

Caption: A systematic workflow for obtaining single crystals for X-ray diffraction.

Recommended Crystallization Protocol

-

Material Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystallization.

-

Solvent Selection: Screen a variety of solvents for solubility. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Good starting points include ethanol, methanol, ethyl acetate, acetone, and mixtures with hexane or heptane as anti-solvents.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial in a larger sealed container with an "anti-solvent" (a solvent in which the compound is insoluble). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

Predicted Molecular Structure and Interactions

Based on the known structures of similar N-Boc protected amines and phenylenediamines, we can hypothesize about the likely solid-state conformation.

Hypothesized Intermolecular Interactions

Caption: Hypothesized intermolecular hydrogen bonding between two molecules.

The presence of N-H donors and C=O acceptors in the carbamate groups suggests that intermolecular hydrogen bonding will be a dominant feature in the crystal packing. These interactions are likely to link molecules into chains or sheets. The bulky tert-butyl groups will also play a significant role in the overall packing, influencing the steric environment and potentially leading to a less dense crystal lattice.

Conclusion

N,N'-bis(tert-butoxycarbonyl)-1,2-phenylenediamine is a crucial synthetic intermediate. While its crystal structure remains to be elucidated, this guide provides a robust framework for its synthesis, purification, and characterization. The outlined prospective crystallization strategies offer a clear path for researchers to obtain single crystals, which will undoubtedly provide deeper insights into the solid-state properties of this important molecule.

References

- [Placeholder for a relevant applic

-

Itagaki, Y. et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2012 , 2, 26-32. [Link]

Sources

Molecular weight of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

Abstract

This technical guide provides a comprehensive overview of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine, a key intermediate in synthetic organic chemistry. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight, and outlines the principles of its synthesis and analytical validation. Designed for researchers, chemists, and professionals in drug development, this paper offers a foundational understanding of the compound's structure, characteristics, and its role as a protected building block. Methodologies for structural confirmation and purity assessment are discussed, underscoring a system of self-validating protocols essential for scientific integrity.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical synthesis or application. N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine is the di-substituted derivative of benzene-1,2-diamine, where both amine functionalities are protected by the tert-butoxycarbonyl (Boc) group. This protection strategy is crucial for modulating the reactivity of the diamine, preventing unwanted side reactions and enabling selective transformations at other positions of the molecule.

While the 1,3- and 1,4-isomers of this compound are well-documented, a unique CAS number for the specific N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine isomer is not readily found in major chemical databases. However, its molecular formula and weight are logically derived from its structure.

-

IUPAC Name: Di-tert-butyl (1,2-phenylene)dicarbamate

-

Synonyms: N,N'-Bis(Boc)-1,2-phenylenediamine, 1,2-Bis(tert-butoxycarbonylamino)benzene

-

Molecular Formula: C₁₆H₂₄N₂O₄

-

CAS Number for Parent Compound (Benzene-1,2-diamine): 95-54-5[1]

The structural representation is visualized below.

Caption: Molecular structure of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine.

Physicochemical Properties & Molecular Weight

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. For N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine, these properties are derived from its constituent elements and overall structure. The molecular weight is a fundamental parameter, calculated from the molecular formula.

| Property | Value | Source / Method |

| Molecular Formula | C₁₆H₂₄N₂O₄ | Inferred from Structure |

| Molecular Weight | 308.37 g/mol | Calculated |

| Exact Mass | 308.1736 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy to isomers |

| Solubility | Soluble in organic solvents (DCM, THF, Ethyl Acetate) | Standard for Boc-protected compounds |

Detailed Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. This calculation provides a theoretical value that is empirically verified via mass spectrometry.

-

Carbon (C): 16 atoms × 12.011 u = 192.176 u

-

Hydrogen (H): 24 atoms × 1.008 u = 24.192 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

-

Total Molecular Weight: 192.176 + 24.192 + 28.014 + 63.996 = 308.378 g/mol

This calculated value aligns with data for the 1,3- and 1,4-isomers, which are reported to have a molecular weight of approximately 308.37 g/mol .[2][3]

Synthesis Protocol: N-tert-Butoxycarbonylation

The synthesis of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine involves the protection of the amino groups of the parent compound, benzene-1,2-diamine (also known as o-phenylenediamine). The standard and widely adopted method utilizes di-tert-butyl dicarbonate, (Boc)₂O, under basic conditions.[4]

Objective: To protect both primary amine groups of benzene-1,2-diamine with tert-butoxycarbonyl (Boc) groups.

Materials:

-

Benzene-1,2-diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., Triethylamine (TEA) or Sodium Bicarbonate)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Water (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve benzene-1,2-diamine in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add the base (e.g., Triethylamine, ~2.2 equivalents) to the solution. The base acts as a scavenger for the acid byproduct generated during the reaction.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (~2.2 equivalents) in the same solvent to the reaction mixture, typically at 0 °C to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching & Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) multiple times.

-

Washing: Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl or NaHSO₄ solution) to remove excess base, followed by water, and finally brine to remove residual water.

-

Drying & Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine.

Analytical Characterization & Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This multi-faceted approach forms a self-validating system, where data from each method must be consistent with the proposed structure.

Caption: Workflow for the synthesis and analytical validation of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic peaks for the aromatic protons of the benzene ring and a large singlet peak around 1.5 ppm corresponding to the 18 protons of the two identical tert-butyl groups. The N-H protons will also be visible.

-

¹³C NMR: Will confirm the number of unique carbon environments, including those in the benzene ring, the carbonyl carbons of the Boc groups (around 150-155 ppm), and the carbons of the tert-butyl groups.

-

-

Mass Spectrometry (MS): This is the most direct method for confirming the molecular weight. High-resolution mass spectrometry (HRMS) should provide an exact mass measurement that corresponds to the calculated value of 308.1736 for the [M+H]⁺ or other relevant adducts.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum should exhibit a strong absorption band for the C=O (carbonyl) stretch of the carbamate group (typically around 1700-1725 cm⁻¹) and N-H stretching vibrations.

Applications in Research and Development

N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine serves as a versatile building block in organic synthesis. The Boc protecting groups are stable under a wide range of conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This property allows for:

-

Orthogonal Synthesis: The protected diamine can undergo reactions at the aromatic ring (e.g., halogenation, nitration) without affecting the amino groups.

-

Heterocycle Synthesis: After deprotection, the resulting free diamine is a key precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines, which are important scaffolds in medicinal chemistry.

-

Ligand Development: The diamine moiety is a common feature in ligands for coordination chemistry and catalysis.

Conclusion

N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine, with a calculated molecular weight of 308.37 g/mol (C₁₆H₂₄N₂O₄), is a fundamental synthetic intermediate. While a specific CAS registry number is elusive, its identity is unequivocally established through a combination of logical structural derivation and a robust workflow of analytical validation, including NMR, MS, and IR spectroscopy. The principles of its synthesis via Boc-protection are well-established, providing researchers with a reliable method to access this valuable molecule for applications in pharmaceuticals, materials science, and catalysis.

References

-

Crysdot LLC. N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine.

-

BOC Sciences. CAS 883554-90-3 N,N-DI-TERT-BUTOXYCARBONYL-BENZENE-1,4-DIAMINE.

-

Sigma-Aldrich. N,N´-Di-tert-butylethylenediamine.

-

Fisher Scientific. N-(tert-Butoxycarbonyl)-1,2-phenylenediamine.

-

ChemSrc. N,N-DI-TERT-BUTOXYCARBONYL-BENZENE-1,4-DIAMINE.

-

Oakwood Chemical. N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine.

-

Wikipedia. N,N′-Di-2-butyl-1,4-phenylenediamine.

-

TCI Chemicals. N-(tert-Butoxycarbonyl)-1,2-phenylenediamine.

-

Sigma-Aldrich. 1,2-Phenylenediamine for synthesis.

-

El-Mochtar, et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health.

Sources

- 1. 1,2-Phenylenediamine for synthesis 95-54-5 [sigmaaldrich.com]

- 2. N-(tert-Butoxycarbonyl)-1,2-phenylenediamine | 146651-75-4 | TCI AMERICA [tcichemicals.com]

- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 4. N-(tert-Butoxycarbonyl)-1,2-phenylenediamine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Introduction: The Role of Vibrational Spectroscopy in Characterizing Boc-Protected Diamines

An In-Depth Technical Guide to the Infrared Spectroscopy of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, expected vibrational modes, and a detailed protocol for acquiring and interpreting the Fourier-Transform Infrared (FT-IR) spectrum. By explaining the causality behind spectral features, this guide serves as a practical reference for the characterization, quality control, and synthetic monitoring of this important chemical intermediate.

N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and heterocyclic compounds. The two tert-butoxycarbonyl (Boc) groups serve as essential protecting groups for the amine functionalities, allowing for selective reactions at other positions of the molecule.[1][2] The successful synthesis and purity of this compound are paramount for the integrity of subsequent synthetic steps.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and verification of such molecules. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a unique spectral "fingerprint" that corresponds directly to the functional groups present in the molecule.[3] For N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine, this technique is expertly suited to confirm the presence of the key carbamate (Boc-amine) linkages and the specific substitution pattern of the benzene ring.

This guide will deconstruct the expected IR spectrum of the title compound, correlate specific absorption bands to their originating molecular vibrations, and provide a robust experimental workflow for obtaining high-quality data.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the IR spectrum, one must first understand the molecule's structure and identify the bonds expected to be IR-active. The structure of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine contains several key functional groups, each with characteristic vibrational frequencies.

Diagram 1: Key functional components of the target molecule.

The primary IR-active groups are:

-

Secondary Amine (N-H): Part of the carbamate linker. The stretching vibration of this bond is highly diagnostic.

-

Carbonyl (C=O): Also within the carbamate group, this bond produces one of the strongest and most characteristic absorptions in the spectrum.

-

tert-Butyl Group (C-H): Provides characteristic aliphatic C-H stretching and bending vibrations.

-

Aromatic Ring (C=C and C-H): The benzene ring exhibits distinct C=C in-ring stretching vibrations and C-H stretching and bending modes. The pattern of the C-H out-of-plane bending is particularly useful for confirming the ortho substitution.[4]

-

Carbamate Linkage (C-O and C-N): These single bonds have stretching vibrations that contribute to the complex fingerprint region of the spectrum.

Experimental Protocol for FT-IR Spectrum Acquisition

The acquisition of a clean, high-resolution IR spectrum is contingent on meticulous sample preparation and appropriate instrument settings. As N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a solid at room temperature, Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its speed, ease of use, and minimal sample preparation requirements.[5][6]

Rationale for Choosing ATR

Unlike traditional KBr pellets or Nujol mulls, which require extensive sample grinding and mixing, ATR analysis involves simply placing the solid sample in direct contact with a high-refractive-index crystal (commonly diamond).[7][8] This approach minimizes sample handling, eliminates the need for solvents or mulling agents that can obscure spectral regions, and ensures excellent sample-to-sample reproducibility.[9]

Step-by-Step ATR-FTIR Protocol

Diagram 2: Standard workflow for ATR-FT-IR analysis of a solid sample.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely.

-

Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient atmosphere (water vapor, CO₂) and instrument response, which will be digitally subtracted from the sample spectrum.[10]

-

Sample Application: Place a small amount (typically 1-5 mg) of the crystalline N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine onto the center of the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is essential for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. An ATR correction may also be applied to the final spectrum to correct for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

In-Depth Spectral Interpretation

The resulting IR spectrum is best analyzed by dividing it into two main areas: the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹).[11][12]

The Diagnostic Region: Identifying Key Functional Groups

This region contains clear, well-defined peaks that are typically associated with specific stretching vibrations.

-

~3350 cm⁻¹ (N-H Stretch): A sharp to moderately broad absorption is expected in this region, corresponding to the N-H stretching vibration of the two secondary carbamate groups.[13][14] Its presence is a primary indicator of the amine functionality. Unlike primary amines which show two N-H stretch bands, a secondary amine shows a single band.[15]

-

3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene ring.[16]

-

2980-2850 cm⁻¹ (Aliphatic C-H Stretch): Strong, sharp absorptions in this range are definitive evidence of the tert-butyl groups. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups.[17]

-

~1700 cm⁻¹ (C=O Stretch): A very strong and sharp absorption band is predicted here. This is the carbonyl (C=O) stretching vibration of the carbamate functional group.[18] The position and high intensity of this peak are one of the most reliable markers for confirming the presence of the Boc protecting groups.

The Fingerprint Region: Confirming Structure and Substitution

This region is often complex, containing a multitude of bending and stretching vibrations, but it provides a unique signature for the molecule.[19]

-

1600-1450 cm⁻¹ (Aromatic C=C Stretch): Two or more medium-intensity bands are expected in this area due to the in-ring carbon-carbon stretching vibrations of the benzene nucleus.[16]

-

~1520 cm⁻¹ (N-H Bend and C-N Stretch): A strong band in this vicinity, often referred to as the "Amide II" band in peptide contexts, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

-

~1368 cm⁻¹ (tert-Butyl Bend): A characteristic sharp absorption near this wavenumber is often indicative of the symmetrical bending ("umbrella" mode) of the methyl groups in a tert-butyl substituent.

-

1250-1020 cm⁻¹ (C-O and C-N Stretch): This area will contain strong, complex bands associated with the C-O and C-N stretching of the carbamate core.

-

~750 cm⁻¹ (Aromatic C-H Out-of-Plane Bend): A strong absorption in the 770-735 cm⁻¹ range is highly characteristic of ortho-disubstitution on a benzene ring.[4][20] This peak arises from the out-of-plane C-H bending ("wagging") of the four adjacent hydrogen atoms on the ring. The presence of this band provides powerful evidence for the 1,2-diamine substitution pattern.

Summary of Expected Spectral Data

The following table consolidates the predicted key absorption bands for N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Corresponding Functional Group |

| ~3350 | Medium, Sharp | N-H Stretch | Secondary Carbamate (Boc-NH) |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch | Benzene Ring |

| 2980-2850 | Strong, Sharp | Aliphatic C-H Stretch | tert-Butyl Groups |

| ~1700 | Very Strong, Sharp | C=O Stretch | Carbamate Carbonyl |

| 1600-1450 | Medium | Aromatic C=C In-Ring Stretch | Benzene Ring |

| ~1520 | Strong | N-H Bend / C-N Stretch | Carbamate Linkage |

| ~1368 | Medium-Strong | CH₃ Symmetric Bend | tert-Butyl Groups |

| 1250-1020 | Strong, Complex | C-O and C-N Stretch | Carbamate Linkage |

| ~750 | Strong | C-H Out-of-Plane Bend | ortho-Disubstituted Ring |

Application in Synthetic Chemistry and Quality Control

The detailed IR analysis described here is a powerful tool for the practicing chemist:

-

Reaction Monitoring: During the synthesis of the title compound from benzene-1,2-diamine, a chemist can monitor the reaction progress by observing the disappearance of the characteristic primary amine N-H stretching bands (a doublet around 3400-3300 cm⁻¹) of the starting material and the concurrent appearance of the strong carbamate C=O stretch at ~1700 cm⁻¹ and the single secondary N-H stretch.

-

Identity Confirmation: The complete spectrum, particularly the unique combination of peaks in the fingerprint region, serves as a definitive confirmation of the identity of the synthesized product, matching it against a reference standard.

-

Purity Assessment: The absence of extraneous peaks, such as a broad O-H stretch around 3300 cm⁻¹ (indicating water or alcohol solvent residue) or peaks from unreacted starting materials, provides a quick assessment of sample purity.

Conclusion

Infrared spectroscopy is a rapid, reliable, and non-destructive method for the structural characterization of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine. A thorough understanding of the expected absorption frequencies, from the distinct N-H and C=O stretches in the diagnostic region to the characteristic ortho-substitution pattern in the fingerprint region, allows for unambiguous confirmation of the molecule's identity and purity. The ATR-FTIR methodology outlined provides a field-proven, efficient protocol for obtaining high-quality data, making it an essential technique in both research and process development settings.

References

-

Bultinck, P., et al. (2000). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Journal of Molecular Structure, 552(1), 177-185. [Link]

-

ResearchGate. (n.d.). N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 ) 3 CNH 2 } 2 ] 2− : synthesis, structural characterization, and solution behavior. Retrieved from ResearchGate. [Link]

-

Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Spectroscopy, 31(5), 34-37. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Gaggini, F., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(4), 217-223. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from Chemistry Steps. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

University of California, Los Angeles, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

LibreTexts Chemistry. (2023). 12.7: Interpreting Infrared Spectra. [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved from ResearchGate. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5). [Link]

-

Oxton, I. A., & Knop, O. (1980). Infrared spectra of ammonium carbamate and deuteroammonium carbamate. The Journal of Chemical Physics, 72(8), 4737-4743. [Link]

-

Olabarrieta, J., et al. (2020). ATR-FTIR Spectroscopy Reveals Polycyclic Aromatic Hydrocarbon Contamination Despite Relatively Pristine Site Characteristics: Results of a Field Study in the Niger Delta. Environmental Science & Technology, 54(15), 9375-9385. [Link]

-

University of California, Los Angeles, Department of Chemistry. (n.d.). Sample preparation for FT-IR. [Link]

-

Pinchas, S., & Klein, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(13), 3402-3404. [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

-

University of California, Los Angeles, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

LibreTexts Chemistry. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

Van Horn, D. E. (2000). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 77(3), 343. [Link]

-

Wikipedia. (n.d.). Carbon dioxide. Retrieved from Wikipedia. [Link]

-

Das, A. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). WikiEducator. [Link]

-

NIST. (n.d.). P-phenylenediamine, 2-tert-butyl-n-methyl. NIST WebBook. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

-

OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Holm, R. T., & Kennan, A. G. (2001). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 78(1), 94. [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Das, A. (n.d.). Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). WikiEducator. [Link]

-

LibreTexts Chemistry. (2020). 11.2: Infrared (IR) Spectroscopy. [Link]

-

University of Massachusetts Boston, Department of Chemistry. (n.d.). Infrared Spectroscopy Handout. [Link]

-

LibreTexts Chemistry. (2023). ATR-FTIR. [Link]

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. jascoinc.com [jascoinc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbon dioxide - Wikipedia [en.wikipedia.org]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. wikieducator.org [wikieducator.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. wikieducator.org [wikieducator.org]

- 20. spectra-analysis.com [spectra-analysis.com]

Methodological & Application

Application Note: A Researcher's Guide to the TFA-Mediated Deprotection of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine

Introduction: The Strategic Unveiling of o-Phenylenediamine

In the landscape of modern organic synthesis, particularly in the realms of pharmaceuticals and materials science, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy, prized for its stability in a wide range of reaction conditions, yet readily removable under specific acidic environments.[1][2][3] This application note provides a comprehensive guide to the deprotection of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine to yield o-phenylenediamine (OPD), a critical precursor for a multitude of heterocyclic compounds, including benzodiazepines, quinoxalines, and benzimidazoles.

The choice of trifluoroacetic acid (TFA) as the deprotecting agent is deliberate. Its strong acidity and high volatility make it an exceptionally efficient reagent for Boc removal, often affording clean and rapid conversions at room temperature.[1][2][4] This document will not only furnish a detailed, field-proven protocol but also delve into the mechanistic underpinnings of the reaction, offer insights into reaction monitoring and troubleshooting, and emphasize the necessary safety protocols for handling the reagents involved.

Mechanistic Insight: The Chemistry of Acid-Catalyzed Boc Cleavage

The efficacy of TFA in removing the Boc group is rooted in a well-understood, acid-catalyzed elimination mechanism. The process can be dissected into three primary stages:

-

Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the highly acidic TFA. This initial step activates the carbamate for subsequent cleavage.[2][5][6]

-

Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments, leading to the formation of a highly stable tert-butyl cation and a transient carbamic acid species.[2][5][6] The stability of the tertiary carbocation is a key thermodynamic driver for this step.

-

Decarboxylation and Amine Liberation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[2][5] The resulting free amine is then protonated by the excess TFA present in the reaction medium, yielding the corresponding trifluoroacetate salt of o-phenylenediamine.[5]

It is crucial to note that the formation of the tert-butyl cation can potentially lead to side reactions, such as alkylation of nucleophilic residues in the substrate or solvent. However, for a simple substrate like di-Boc-OPD, this is less of a concern. The gaseous byproducts, isobutylene (from deprotonation of the t-butyl cation) and carbon dioxide, should be allowed to vent, hence the importance of not conducting this reaction in a sealed vessel.[5]

Experimental Protocol: From Protected Diamine to Purified Product

This section outlines a robust and reproducible protocol for the deprotection of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine.

Materials and Equipment

-

Reagents:

-

N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves[7]

-

Reaction Workflow Diagram

Caption: Workflow for TFA-mediated deprotection of Di-Boc-OPD.

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine (1.0 eq.) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

-

Place the flask in an ice bath to cool the solution to 0 °C.

-

Under a fume hood, add trifluoroacetic acid (10-20 eq.) to the stirred solution dropwise using a syringe or dropping funnel. A common ratio is a 1:1 mixture of DCM and TFA by volume.[4]

-

Rationale: Adding TFA at 0 °C helps to control any potential exotherm. Anhydrous DCM is used as it is a common solvent for this reaction and is inert to the acidic conditions.[1]

-

-

Reaction Progression:

-

After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[8]

-

Rationale: Most Boc deprotections are rapid at room temperature.[1] TLC monitoring is crucial to determine the point of complete conversion and avoid unnecessary side reactions or decomposition of the product.

-

-

Workup and Isolation:

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the bulk of the DCM and excess TFA. Co-evaporation with a solvent like toluene or DCM can help remove residual TFA.[4][9]

-

Caution: Ensure the rotary evaporator is equipped with a base trap to neutralize the acidic vapors.

-

Dissolve the resulting residue in an appropriate organic solvent such as ethyl acetate or DCM.

-

Carefully add the organic solution to a separatory funnel and slowly wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This step neutralizes the remaining TFA.

-

Rationale: The product at this stage is the trifluoroacetate salt. The basic wash converts it to the free amine, which is soluble in the organic layer.

-

Wash the organic layer sequentially with deionized water and then with brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude o-phenylenediamine.

-

-

Purification:

-

The crude product can be used without further purification if deemed sufficiently pure by analytical methods (e.g., ¹H NMR).[4]

-

If necessary, the product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Data Summary and Reaction Parameters

| Parameter | Typical Value/Condition | Rationale/Comment |

| Substrate Conc. | 0.1 - 0.2 M in DCM | Balances reaction rate and ease of handling. |

| TFA Volume | 25-50% v/v in DCM | Ensures a sufficiently acidic medium for rapid deprotection.[4] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls exotherm; reaction proceeds efficiently at RT.[4] |

| Reaction Time | 1 - 4 hours | Substrate dependent; must be monitored by TLC or LC-MS.[4] |

| Workup | Basic wash (e.g., NaHCO₃) | Neutralizes excess TFA and liberates the free amine.[4][8] |

| Typical Yield | >85% | High yields are generally expected for this transformation.[4] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient TFA- Short reaction time- Low temperature | - Increase the concentration of TFA.- Extend the reaction time, monitoring by TLC.- Ensure the reaction is running at room temperature. |

| Product is an oil/TFA salt | - Incomplete neutralization during workup.- TFA salts can be oily by nature. | - Ensure thorough washing with saturated NaHCO₃.- Co-evaporate with toluene to remove residual TFA.- Consider converting to the HCl salt, which is often crystalline.[9] |

| Low Yield | - Product loss during aqueous workup.- Decomposition of product. | - o-Phenylenediamine has some water solubility; minimize the volume of aqueous washes.- Ensure the workup is not overly vigorous and is performed promptly after reaction completion. |

Analytical Monitoring

Consistent and accurate monitoring is the bedrock of a successful synthesis.

-

Thin-Layer Chromatography (TLC): TLC is the most convenient method for monitoring the reaction's progress.[6][8]

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. The product, being more polar, will have a lower Rf value than the starting material.

-

Visualization: UV light (254 nm) and staining with ninhydrin can be used. Ninhydrin is particularly useful as it develops a colored spot with the primary amine product.[6]

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the product ([M+H]⁺). This is often coupled with liquid chromatography (LC-MS) for a more detailed reaction profile.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the final product. The disappearance of the tert-butyl signal (a singlet at ~1.5 ppm in ¹H NMR) is a clear indicator of successful deprotection.

Safety and Handling Precautions

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It can cause severe skin and eye burns and is harmful if inhaled.[7][11][12]

-

o-Phenylenediamine (OPD): OPD is toxic and a suspected carcinogen.

Conclusion

The TFA-mediated deprotection of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a highly efficient and reliable method for accessing the synthetically valuable o-phenylenediamine. By understanding the underlying mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can confidently and successfully perform this crucial transformation. The insights provided in this application note are intended to empower scientists in drug development and chemical research to achieve consistent and high-quality results.

References

- The Royal Society of Chemistry. SUPPORTING INFORMATION.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

- El-Hiti, G. A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.

- Reddy, P. S., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.

- Galan, A., et al. (2007). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.

- Sigma-Aldrich. (2024). Safety Data Sheet for P9029.

- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?

- Thermo Fisher Scientific. (2009). Safety Data Sheet: Trifluoroacetic acid.

- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.

- CDH Fine Chemical. (n.d.). o-Phenylene Diamine CAS No 95-54-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- El-Hiti, G. A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate.

- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.

- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- AK Scientific, Inc. (n.d.). o-Phenylenediamine - Safety Data Sheet.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).

- Fisher Scientific. (2010). SAFETY DATA SHEET: o-Phenylenediamine.

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.

- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Reddit. (2023). Boc De-protection : r/Chempros.

- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- Fisher Scientific. (n.d.). Trifluoroacetic Acid Material Safety Data Sheet (MSDS).

- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).

- ChemicalBook. (n.d.). o-Phenylenediamine - Safety Data Sheet.

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]

- 8. rsc.org [rsc.org]

- 9. reddit.com [reddit.com]

- 10. microsaic.com [microsaic.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. o-Phenylenediamine - Safety Data Sheet [chemicalbook.com]

Application Note: Strategies for Selective Mono-Deprotection of N,N'-di-Boc-benzene-1,2-diamine

Abstract

N-mono-Boc-o-phenylenediamine (2-(Boc-amino)aniline) is a pivotal building block in synthetic organic and medicinal chemistry, serving as a precursor for a vast array of nitrogen-containing heterocycles such as benzodiazepines, benzimidazoles, and quinoxalines. Its synthesis via the selective deprotection of the readily available N,N'-di-Boc-benzene-1,2-diamine presents a common yet challenging transformation. This application note provides a detailed guide to achieving highly selective mono-deprotection, exploring various methodologies from acid-catalyzed and metal-mediated reactions to thermal conditions. We delve into the mechanistic rationale behind each method, offer detailed, field-proven protocols, and present a comparative analysis to aid chemists in selecting the optimal conditions for their specific needs.

Introduction: The Synthetic Challenge of Selectivity

The o-phenylenediamine (OPDA) moiety is a cornerstone in the synthesis of numerous pharmacologically active compounds. However, its high reactivity and propensity for over-alkylation or over-acylation necessitate the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is a preferred choice due to its stability and orthogonal cleavage conditions. While the synthesis of the di-protected N,N'-di-Boc-benzene-1,2-diamine is straightforward, the subsequent selective removal of only one Boc group to yield the mono-protected intermediate is non-trivial.

The challenge arises from the chemical equivalence of the two N-Boc groups in the starting material. A successful mono-deprotection strategy must create a significant rate differentiation between the first and second deprotection events. This is typically achieved by carefully controlling reaction parameters or by employing a reagent that is deactivated or consumed after the first deprotection event. This guide outlines reliable methods to navigate this synthetic hurdle.

Mechanistic Considerations for Selectivity

The key to selective mono-deprotection lies in modulating the reactivity of the intermediate N-Boc-o-phenylenediamine relative to the starting material. After the first Boc group is cleaved, the resulting free amine (-NH2) is an electron-donating group. This increases the electron density on the adjacent N-Boc group, making its carbonyl oxygen more Lewis basic and thus more susceptible to protonation and subsequent cleavage under acidic conditions. Therefore, achieving mono-selectivity is a kinetic challenge requiring precise control.

Below is a generalized mechanism for acid-catalyzed deprotection, which is the most common strategy.

Figure 1: Generalized mechanism for acid-catalyzed selective mono-deprotection of a di-Boc protected diamine.

Methodologies for Selective Mono-Deprotection

Several methods have been reported, each with distinct advantages and limitations. The choice of method often depends on substrate scope, available equipment, and desired scale.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most widely cited and reliable methods. Selectivity is achieved by using a controlled stoichiometry of TFA at low temperatures, which kinetically favors the mono-deprotection.

Causality: At low temperatures, the reaction rate is slow, allowing for precise control. Using approximately 1.1 to 1.5 equivalents of TFA ensures there is just enough acid to catalyze the first deprotection. Once the mono-protected product is formed, the newly generated free amine can act as a base, effectively competing for the remaining catalytic acid and slowing down the second deprotection.

Method B: Acetyl Chloride (AcCl) in Methanol (MeOH)

This method generates anhydrous HCl in situ, providing a mild and controlled source of acid. The reaction is often cleaner than using concentrated aqueous acids.

Causality: The slow, in situ generation of HCl from the reaction of AcCl and MeOH prevents a high local concentration of acid, which is crucial for preventing the over-reaction that leads to the di-deprotected product. This method provides excellent control over the amount of acid introduced into the reaction mixture.

Method C: Thermal Deprotection in Dimethyl Sulfoxide (DMSO)

Heating the di-Boc substrate in a high-boiling, polar aprotic solvent like DMSO can effect selective mono-deprotection without any added reagents.

Causality: The mechanism is believed to proceed through a six-membered cyclic transition state, leading to the elimination of isobutylene and carbon dioxide. While the precise reason for selectivity is debated, it is proposed that the formation of an intramolecular hydrogen bond between the newly formed amine and the remaining N-Boc carbonyl group may deactivate it towards further thermal cleavage.

Comparative Analysis of Methods

The following table summarizes the key parameters and outcomes for the described methods, allowing for an at-a-glance comparison.

| Parameter | Method A: TFA/DCM | Method B: AcCl/MeOH | Method C: Thermal/DMSO |

| Primary Reagent | Trifluoroacetic Acid (TFA) | Acetyl Chloride (AcCl) | None (Heat) |

| Solvent | Dichloromethane (DCM) | Methanol (MeOH) | Dimethyl Sulfoxide (DMSO) |

| Temperature | 0 °C to room temp. | 0 °C to room temp. | 100-120 °C |

| Typical Time | 2-6 hours | 1-4 hours | 12-24 hours |

| Reported Yield | 70-85% | 85-95% | 60-75% |

| Selectivity | Good to Excellent | Excellent | Good |

| Pros | Fast, common reagents | High yield, mild, clean | Reagent-free, simple setup |

| Cons | Requires careful stoichiometry | Moisture sensitive reagent | Long reaction time, high temp |

Detailed Experimental Protocols

The following protocols are presented with sufficient detail to be replicated in a standard synthetic chemistry laboratory.

Protocol 1: Mono-deprotection using Acetyl Chloride in Methanol

This protocol is recommended for its high yield and selectivity.

Figure 2: Step-by-step experimental workflow for the AcCl/MeOH mono-deprotection method.

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add N,N'-di-Boc-benzene-1,2-diamine (1.0 eq).

-

Dissolution: Add anhydrous methanol (approx. 0.1 M concentration) and stir until all solids have dissolved. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of acetyl chloride (1.1 - 1.2 eq) in anhydrous methanol. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na2SO4).

-

Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-benzene-1,2-diamine as a pure solid.

Protocol 2: Mono-deprotection using Trifluoroacetic Acid (TFA)

This method is faster but requires more careful control of reagent addition.

Procedure:

-

Setup: Dissolve N,N'-di-Boc-benzene-1,2-diamine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask and cool to 0 °C.

-

Reagent Addition: Add trifluoroacetic acid (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then let it warm to room temperature and stir for 2-5 hours, monitoring by TLC.

-

Workup and Purification: Follow steps 6-9 from Protocol 1, using DCM or ethyl acetate for the extraction.

Troubleshooting

-

Problem: Significant formation of the di-deprotected byproduct.

-

Cause: Excess acid, reaction temperature too high, or reaction time too long.

-

Solution: Reduce the equivalents of acid to ~1.1 eq. Maintain a low temperature (0 °C) for a longer period before warming. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.

-

-

Problem: Incomplete reaction; significant starting material remains.

-

Cause: Insufficient acid, poor quality reagents (e.g., wet solvent).

-

Solution: Ensure all reagents and solvents are anhydrous. If the reaction stalls, a small additional charge of the acid solution (0.1 eq) can be added.

-

Conclusion

The selective mono-deprotection of N,N'-di-Boc-benzene-1,2-diamine is a critical transformation for which several effective methods exist. For high-yield, clean, and controlled reactions, the in situ generation of HCl from acetyl chloride in methanol is highly recommended. For faster transformations where careful stoichiometric control is feasible, the trifluoroacetic acid method remains a robust option. By understanding the underlying principles of selectivity and adhering to meticulously controlled reaction conditions, researchers can reliably access the valuable N-mono-Boc-o-phenylenediamine intermediate for their synthetic campaigns.

References

-

D. R. Vutukuri, M. H. Ali. An Efficient and Highly Selective Method for the Mono-N-Boc Deprotection of N,N'-di-Boc-o-phenylenediamines. Synthetic Communications, 35:19, 2571-2576 (2005). URL: [Link]

The Strategic Application of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine in Modern Heterocycle Synthesis: A Guide for Researchers

Introduction: Beyond a Protecting Group Strategy

In the landscape of heterocyclic chemistry, a field of paramount importance to drug discovery and materials science, the choice of starting materials profoundly dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. While o-phenylenediamine stands as a cornerstone for the synthesis of a vast array of fused heterocycles, its high reactivity can often lead to challenges in controlling selectivity, particularly when constructing complex, unsymmetrically substituted scaffolds. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto both nitrogen atoms, yielding N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine, transforms this venerable precursor into a versatile and finely tunable building block. This guide elucidates the strategic advantages and practical applications of this di-Boc-protected diamine, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic systems, including benzimidazoles, quinoxalines, and benzodiazepines. The use of Boc groups transcends simple protection; it offers a powerful tool for modulating reactivity, directing regioselectivity, and enabling stepwise synthetic strategies that are often challenging with the unprotected diamine.

Core Principles: The Role of the Di-Boc Moiety

The twin Boc groups in N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine serve several critical functions that a medicinal or process chemist can leverage:

-

Modulation of Nucleophilicity: The electron-withdrawing nature of the Boc groups significantly attenuates the nucleophilicity of the amine nitrogens. This allows for controlled reactions and prevents undesired side reactions that are common with the highly nucleophilic o-phenylenediamine.

-

Enabling Stepwise Functionalization: The ability to selectively remove one Boc group under milder conditions than the second, or to perform reactions on the arylamine ring prior to deprotection, opens avenues for the synthesis of unsymmetrically substituted heterocycles.

-

Enhanced Solubility and Handling: The presence of the bulky, non-polar tert-butyl groups often improves the solubility of the diamine and its derivatives in common organic solvents, facilitating reaction setup and purification.

-

Directing Regioselectivity: In the synthesis of certain heterocyclic systems from substituted o-phenylenediamines, the Boc groups can influence the regiochemical outcome of the cyclization step.

This guide will now delve into specific applications of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine in the synthesis of prominent heterocyclic families.

I. Synthesis of Benzimidazoles: A Controlled Approach

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry. While the direct condensation of o-phenylenediamine with aldehydes or carboxylic acids is a common route, the use of the di-Boc protected diamine allows for a more controlled, stepwise synthesis, which is particularly valuable for the preparation of N-substituted benzimidazoles.

Mechanistic Rationale: A Stepwise Pathway

The synthesis of N-substituted benzimidazoles from N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine typically proceeds through a sequential deprotection and cyclization strategy. This allows for the introduction of a substituent on one of the nitrogen atoms before the formation of the imidazole ring.

Caption: Stepwise synthesis of N-substituted benzimidazoles.

Protocol 1: Synthesis of 1-Alkyl-2-substituted-1H-benzimidazoles

This protocol outlines a general procedure for the synthesis of 1-alkyl-2-substituted benzimidazoles, demonstrating the utility of the di-Boc protecting group strategy.

Step 1: Mono-N-Alkylation

-

To a solution of N,N'-Di-tert-butoxycarbonyl-benzene-1,2-diamine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the mono-N-alkylated intermediate.

Step 2: Deprotection and Cyclization

-

Dissolve the mono-N-alkylated intermediate (1.0 eq) in a suitable solvent (e.g., a mixture of CH₂Cl₂ and TFA, or HCl in dioxane).

-

Stir the solution at room temperature until TLC analysis indicates complete deprotection of the Boc groups (typically 1-4 hours).

-

Remove the solvent under reduced pressure.

-

To the resulting crude N-alkyl-o-phenylenediamine, add the desired aldehyde (1.1 eq) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent like ethanol.[1]

-

Reflux the mixture for 2-4 hours. Alternatively, for carboxylic acid partners, stronger acids like polyphosphoric acid (PPA) and higher temperatures may be required.[2]

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 1-alkyl-2-substituted-1H-benzimidazole.

| Reagent 1 (Aldehyde) | Reagent 2 (Alkyl Halide) | Typical Yield (%) |

| Benzaldehyde | Benzyl bromide | 75-85 |

| 4-Chlorobenzaldehyde | Benzyl bromide | 70-80 |

| Cyclohexanecarboxaldehyde | Methyl iodide | 65-75 |

II. Quinoxaline Synthesis: Controlling Regioselectivity

Quinoxalines are another important class of N-heterocycles with a wide range of biological activities.[3] Their synthesis typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] When using a substituted o-phenylenediamine, the formation of regioisomers is a common challenge. The use of Boc-protected diamines can offer a handle to control this regioselectivity.

Workflow for Regiocontrolled Quinoxaline Synthesis

By starting with a mono-substituted N,N'-di-Boc-o-phenylenediamine, it is possible to direct the cyclization to favor one regioisomer over the other, depending on the electronic and steric nature of the substituent and the reaction conditions.

Caption: Regiocontrolled synthesis of quinoxalines.

Protocol 2: Synthesis of a Substituted Quinoxaline

This protocol provides a general method for the synthesis of substituted quinoxalines, where the Boc groups are removed in situ followed by cyclization.

-